6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methylpyrimidin-4-yl)methyl]pyridazine-3-carboxamide
Description
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methylpyrimidin-4-yl)methyl]pyridazine-3-carboxamide is a heterocyclic organic molecule featuring a pyridazine core substituted with a pyrazole and a pyrimidine-methyl carboxamide group. The structural determination of such compounds typically relies on crystallographic tools like SHELX and visualization software such as ORTEP-3 or WinGX , which are critical for confirming molecular geometry and intermolecular interactions.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-[(6-methylpyrimidin-4-yl)methyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c1-10-7-13(19-9-18-10)8-17-16(24)14-4-5-15(21-20-14)23-12(3)6-11(2)22-23/h4-7,9H,8H2,1-3H3,(H,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBCQRFLLAVITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=NN=C(C=C2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methylpyrimidin-4-yl)methyl]pyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the construction of the pyridazine ring, and finally the attachment of the pyrimidine moiety.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Construction of Pyridazine Ring: The pyridazine ring is then formed by cyclization reactions involving suitable precursors.
Attachment of Pyrimidine Moiety: The final step involves the attachment of the pyrimidine ring to the pyridazine ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methylpyrimidin-4-yl)methyl]pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methylpyrimidin-4-yl)methyl]pyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: It is explored for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It is investigated for use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methylpyrimidin-4-yl)methyl]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, based on the crystallographic software described (SHELX, ORTEP-3, WinGX), we can infer methodological approaches for comparing this compound with structural analogs:
Table 1: Methodological Tools for Structural Comparison
Hypothetical Comparison Framework
Structural Similarity :
- Pyridazine vs. Pyridine Analogs : Pyridazine derivatives often exhibit distinct electronic properties due to the presence of adjacent nitrogen atoms. Compared to pyridine-based analogs (e.g., N-(pyridin-3-ylmethyl)carboxamides ), the pyridazine core may enhance hydrogen-bonding capabilities with biological targets.
- Pyrazole vs. Imidazole Substituents : The 3,5-dimethylpyrazole group in this compound could reduce metabolic instability compared to imidazole-containing analogs, which are prone to oxidative degradation.
Crystallographic Data :
- Bond Lengths : Compare C-N bonds in pyridazine (typically ~1.33 Å) vs. pyridine (~1.34 Å).
- Torsion Angles : Assess conformational flexibility of the pyrimidine-methyl carboxamide side chain.
Thermodynamic Stability :
- WinGX could analyze packing diagrams to evaluate intermolecular interactions (e.g., π-π stacking between pyridazine and pyrimidine rings), influencing solubility and stability.
Biological Activity
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methylpyrimidin-4-yl)methyl]pyridazine-3-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available in the provided data |
Research indicates that pyrazole derivatives, including this compound, demonstrate significant biological activity through various mechanisms:
- Inhibition of Kinases : Pyrazole derivatives have shown inhibitory effects against several kinases such as BRAF(V600E) and EGFR, which are crucial in cancer cell proliferation and survival .
- Anti-inflammatory Properties : The presence of the pyrazole ring contributes to anti-inflammatory effects, making these compounds candidates for treating inflammatory diseases .
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction .
Antitumor Activity
A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results highlighted that compounds with structural similarities to our target compound exhibited significant cytotoxicity and enhanced efficacy when used in combination with conventional chemotherapy agents like doxorubicin. The combination therapy showed a synergistic effect, particularly in the MDA-MB-231 cell line characterized by aggressive behavior .
Anti-inflammatory Effects
Another research initiative focused on the anti-inflammatory potential of pyrazole derivatives. The study demonstrated that compounds similar to this compound effectively reduced pro-inflammatory cytokine levels in vitro. This suggests a promising application for inflammatory conditions .
Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antitumor | High (IC50 < 10 µM) | , |
| Anti-inflammatory | Moderate | |
| Cytotoxicity | Synergistic with Doxorubicin | , |
Case Studies
- Case Study on Breast Cancer Treatment : A specific derivative related to our compound was tested alongside doxorubicin in MCF-7 and MDA-MB-231 cell lines. The study found that this combination significantly enhanced cell death compared to doxorubicin alone, indicating potential for improved therapeutic strategies in resistant cancer types .
- Inflammatory Response Modulation : Another case study demonstrated that pyrazole derivatives could modulate inflammatory responses in animal models of arthritis, suggesting their utility in treating chronic inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methylpyrimidin-4-yl)methyl]pyridazine-3-carboxamide?
The synthesis typically involves multi-step heterocyclic coupling. A general approach includes:
- Step 1 : Alkylation of pyridazine-3-carboxylic acid derivatives using K₂CO₃ in DMF with RCH₂Cl (e.g., 6-methylpyrimidin-4-ylmethyl chloride) to form the N-alkylated intermediate .
- Step 2 : Pyrazole coupling via nucleophilic substitution or cyclocondensation. For example, reacting 3,5-dimethylpyrazole with intermediates under reflux in DMF, monitored by TLC/HPLC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., pyrazole CH₃ at δ ~2.2 ppm, pyrimidine CH₃ at δ ~2.5 ppm) .
- LCMS/HRMS : Validate molecular weight (e.g., ESI+ m/z calculated for C₁₉H₂₁N₇O: 388.18) and purity (>95%) .
- FT-IR : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and NH groups (~3300 cm⁻¹) .
Q. How can researchers ensure purity during synthesis?
Methodological steps:
- In-process monitoring : Use TLC (silica GF₂₅₄, UV detection) to track reaction progress .
- Final purification : Employ gradient HPLC (C18 column, acetonitrile/water + 0.1% TFA) to resolve byproducts .
- Stability testing : Assess under accelerated conditions (40°C/75% RH for 4 weeks) to detect degradation .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in pyrazole-pyridazine coupling .
- Machine learning : Train models on reaction databases to predict optimal solvents (e.g., DMF vs. THF) or catalysts (e.g., K₂CO₃ vs. Cs₂CO₃) .
- Feedback loops : Integrate experimental yields with computational descriptors (e.g., Hammett σ values) to refine synthetic protocols .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare IC₅₀ values from independent assays (e.g., kinase inhibition) using standardized protocols (e.g., ATP concentration fixed at 1 mM) .
- Structural validation : Re-examine crystal structures (if available) or perform molecular docking to confirm binding modes .
- Statistical rigor : Apply ANOVA to evaluate inter-lab variability in dose-response curves .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Core modifications : Replace pyrimidine with pyridine (synthesized via Pd-catalyzed cross-coupling) to assess impact on solubility .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at pyridazine-C6 to enhance metabolic stability .
- Bioisosteres : Test oxadiazole vs. pyrazole rings for improved pharmacokinetics .
Q. What methodologies assess stability under physiological conditions?
- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via LCMS for hydrolysis/byproducts .
- Plasma stability : Incubate in human plasma (37°C, 1 hr) and quantify parent compound loss using UPLC-QTOF .
- Light sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hours) .
Q. How to design experiments for scaling up synthesis?
- DoE optimization : Use a central composite design to vary temperature (80–120°C), solvent volume (3–7 mL/g), and reaction time (12–24 hrs) .
- Process safety : Perform DSC/TGA to identify exothermic decomposition risks .
- Green chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
Methodological & Analytical Focus
Q. What advanced analytical techniques validate supramolecular interactions?
Q. How to address solubility challenges in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
